ethyl (2E)-2-cyano-3-{3-[(4-nitrophenyl)amino]-1H-indol-2-yl}prop-2-enoate
Overview
Description
Ethyl (2E)-2-cyano-3-{3-[(4-nitrophenyl)amino]-1H-indol-2-yl}prop-2-enoate is an organic compound that belongs to the class of cyanoacrylate derivatives This compound is characterized by the presence of a cyano group, an indole moiety, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-cyano-3-{3-[(4-nitrophenyl)amino]-1H-indol-2-yl}prop-2-enoate typically involves a multi-step process. One common method includes the reaction of ethyl cyanoacetate with 4-nitroaniline to form an intermediate, which is then subjected to cyclization to yield the indole derivative. The final step involves the condensation of the indole derivative with ethyl cyanoacetate under basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-cyano-3-{3-[(4-nitrophenyl)amino]-1H-indol-2-yl}prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The cyano group can be reduced to form amines.
Substitution: The indole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Ethyl (2E)-2-cyano-3-{3-[(4-nitrophenyl)amino]-1H-indol-2-yl}prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-cyano-3-{3-[(4-nitrophenyl)amino]-1H-indol-2-yl}prop-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The indole moiety can interact with proteins and enzymes, potentially inhibiting their activity. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can induce cellular damage .
Comparison with Similar Compounds
Ethyl (2E)-2-cyano-3-{3-[(4-nitrophenyl)amino]-1H-indol-2-yl}prop-2-enoate can be compared with other cyanoacrylate derivatives and indole-based compounds:
Cyanoacrylate Derivatives: Similar compounds include ethyl cyanoacetate and methyl cyanoacetate. These compounds share the cyano group but differ in their ester moieties.
Indole-Based Compounds: Similar compounds include indole-3-acetic acid and indole-3-carbinol. These compounds share the indole moiety but differ in their functional groups.
The uniqueness of this compound lies in its combination of the cyano, nitrophenyl, and indole groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-[3-(4-nitroanilino)-1H-indol-2-yl]prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4/c1-2-28-20(25)13(12-21)11-18-19(16-5-3-4-6-17(16)23-18)22-14-7-9-15(10-8-14)24(26)27/h3-11,22-23H,2H2,1H3/b13-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUUCFCXXLLNED-ACCUITESSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C2=CC=CC=C2N1)NC3=CC=C(C=C3)[N+](=O)[O-])C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=C(C2=CC=CC=C2N1)NC3=CC=C(C=C3)[N+](=O)[O-])/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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